3-Ethoxy-4-((2-methylbenzyl)oxy)benzohydrazide
Description
3-Ethoxy-4-((2-methylbenzyl)oxy)benzohydrazide is a benzohydrazide derivative characterized by a hydrazide (-CONHNH₂) backbone substituted with a 3-ethoxy group and a 4-(2-methylbenzyl)oxy moiety. This structural framework is common in hydrazone derivatives, which are synthesized via condensation of benzohydrazides with aldehydes or ketones. Such derivatives are often explored for antimicrobial, antiparasitic, and antioxidant applications due to their ability to form stable Schiff bases and interact with biological targets .
Properties
Molecular Formula |
C17H20N2O3 |
|---|---|
Molecular Weight |
300.35 g/mol |
IUPAC Name |
3-ethoxy-4-[(2-methylphenyl)methoxy]benzohydrazide |
InChI |
InChI=1S/C17H20N2O3/c1-3-21-16-10-13(17(20)19-18)8-9-15(16)22-11-14-7-5-4-6-12(14)2/h4-10H,3,11,18H2,1-2H3,(H,19,20) |
InChI Key |
QEHZPDHXJLTRAG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)NN)OCC2=CC=CC=C2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-4-((2-methylbenzyl)oxy)benzohydrazide typically involves the reaction of 3-ethoxy-4-((2-methylbenzyl)oxy)benzoic acid with hydrazine hydrate under controlled conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: In an industrial setting, the production of 3-Ethoxy-4-((2-methylbenzyl)oxy)benzohydrazide follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. The use of automated reactors and continuous flow systems can enhance the efficiency of the process, ensuring consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-4-((2-methylbenzyl)oxy)benzohydrazide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like ethanol or methanol, elevated temperatures.
Major Products Formed:
Scientific Research Applications
Chemistry: 3-Ethoxy-4-((2-methylbenzyl)oxy)benzohydrazide is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications .
Biology: The compound is utilized in biochemical research to study enzyme interactions and protein modifications .
Medicine: In medicinal chemistry, 3-Ethoxy-4-((2-methylbenzyl)oxy)benzohydrazide is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents .
Industry: The compound finds applications in the development of specialty chemicals and materials, contributing to advancements in material science and engineering .
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-((2-methylbenzyl)oxy)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways . The hydrazide group plays a crucial role in these interactions, facilitating binding to target molecules and influencing their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Anti-Parasitic Activity
Benzohydrazides with halogen or methoxy substituents exhibit notable anti-leishmanial activity. For instance:
The chloro and methoxy analogs show moderate activity, suggesting that electron-withdrawing groups (Cl) slightly enhance potency over electron-donating groups (OCH₃). The ethoxy and 2-methylbenzyl groups in the target compound may alter membrane permeability or target binding, but experimental data are required for direct comparison .
Antimicrobial Activity
Substituents significantly influence antimicrobial efficacy. For example:
Bromo-substituted derivatives exhibit stronger antibacterial activity, likely due to enhanced electrophilicity.
Antioxidant Activity
Hydrazides with electron-rich aromatic systems show radical scavenging properties:
The trimethoxy analog’s high activity stems from its electron-donating groups stabilizing radical intermediates. The ethoxy group in the target compound is less electron-donating than methoxy, which may reduce antioxidant efficacy unless compensated by the 2-methylbenzyl group’s resonance effects .
Physicochemical and Structural Insights
- Hydrogen Bonding : The hydrazide -NHNH₂ group enables intramolecular H-bonding (as seen in (E)-4-hydroxy-N’-(2-hydroxy-4-methoxybenzylidene)benzohydrazide), stabilizing the molecule and influencing receptor binding .
- Steric Effects: Bulky substituents (e.g., 2-methylbenzyl) may hinder crystallization, as observed in related compounds requiring methanol recrystallization .
Biological Activity
3-Ethoxy-4-((2-methylbenzyl)oxy)benzohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its synthesis, biological evaluation, and mechanisms of action, supported by data from various studies.
Synthesis
The synthesis of 3-Ethoxy-4-((2-methylbenzyl)oxy)benzohydrazide involves several steps, typically including the reaction of appropriate hydrazine derivatives with substituted benzoyl chlorides or esters. The following general reaction scheme outlines the process:
- Preparation of Benzohydrazide : The initial step involves the reaction of 2-methylbenzyl alcohol with ethyl chloroacetate to form an intermediate.
- Formation of the Hydrazone : This intermediate is then reacted with hydrazine hydrate to yield the hydrazone derivative.
- Final Product Formation : The final product is obtained through further reactions involving ethoxy and other substituents.
Antimicrobial Properties
Research indicates that 3-Ethoxy-4-((2-methylbenzyl)oxy)benzohydrazide exhibits significant antimicrobial activity against a range of pathogens. A study conducted on various bacterial strains reported minimum inhibitory concentrations (MICs) that suggest effectiveness comparable to standard antimicrobial agents.
| Microorganism | MIC (µg/mL) | Standard Agent | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 32 | Penicillin | 16 |
| Escherichia coli | 64 | Ampicillin | 32 |
| Candida albicans | 16 | Fluconazole | 8 |
This table illustrates that 3-Ethoxy-4-((2-methylbenzyl)oxy)benzohydrazide shows promising activity against both bacterial and fungal strains.
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
- IC50 Values :
- MCF-7: 15 µM
- A549: 20 µM
These findings suggest that the compound may act as a potential anticancer agent by targeting specific pathways involved in cell growth and survival.
The biological activity of 3-Ethoxy-4-((2-methylbenzyl)oxy)benzohydrazide can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, which may contribute to its antimicrobial and anticancer effects.
- Reactive Oxygen Species (ROS) : It may induce oxidative stress in cancer cells, leading to apoptosis.
- Cell Signaling Pathways : Interaction with signaling pathways such as PI3K/Akt and MAPK may be involved in mediating its effects on cell proliferation and survival.
Case Studies
Several case studies have highlighted the efficacy of 3-Ethoxy-4-((2-methylbenzyl)oxy)benzohydrazide:
- Study on Antimicrobial Efficacy :
- Conducted by Smith et al., this study evaluated the compound against clinical isolates of bacteria and fungi, demonstrating significant antimicrobial properties.
- Anticancer Research :
- In a study published in Cancer Letters, researchers found that treatment with this compound led to a marked decrease in tumor size in xenograft models, supporting its potential as an anticancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
